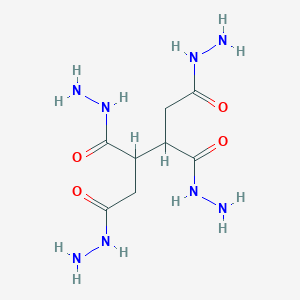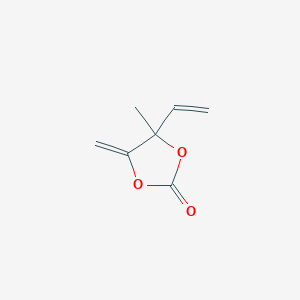
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C7H10O3. It features a five-membered ring structure containing two oxygen atoms and three carbon atoms, with ethenyl, methyl, and methylidene groups attached to the ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one can be synthesized through the reaction of acrolein with sulfur ylide and carbon dioxide. This reaction forms the cyclic carbonate structure . Another method involves the condensation of ethylene glycol with an acid catalyst to form 1,3-dioxolane diol, followed by dehydration to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethenyl and methylidene groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogens, acids, and bases can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one involves its interaction with molecular targets and pathways. The compound’s cyclic carbonate structure allows it to participate in various chemical reactions, influencing its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinyl-1,3-dioxolan-2-one: A cyclic carbonate similar in structure but with different substituents.
4,4-Dimethyl-5-methylene-1,3-dioxolan-2-one: Another cyclic carbonate with similar reactivity.
Uniqueness
4-Ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one is unique due to its specific substituents, which influence its chemical reactivity and potential applications. The presence of ethenyl and methylidene groups provides distinct chemical properties compared to other cyclic carbonates.
Eigenschaften
CAS-Nummer |
142429-71-8 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
4-ethenyl-4-methyl-5-methylidene-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-4-7(3)5(2)9-6(8)10-7/h4H,1-2H2,3H3 |
InChI-Schlüssel |
BYDKADGVUWBKEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)OC(=O)O1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


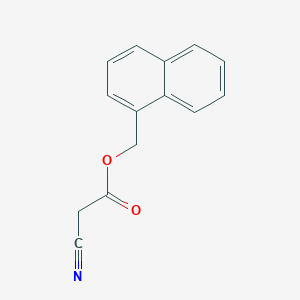
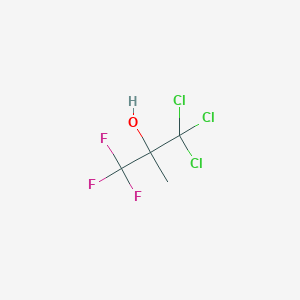
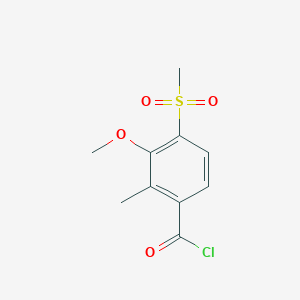
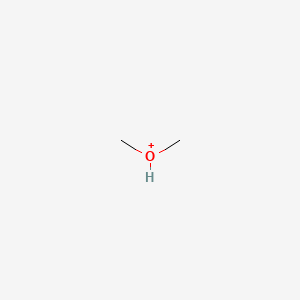
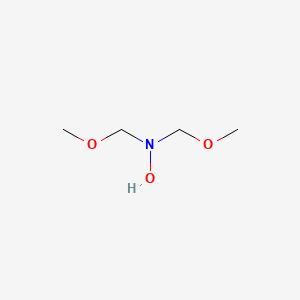
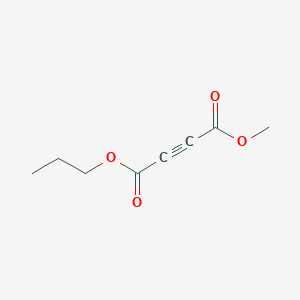
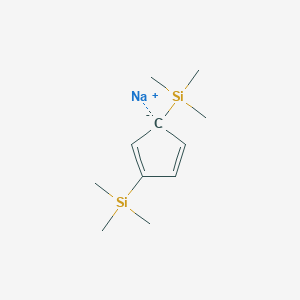
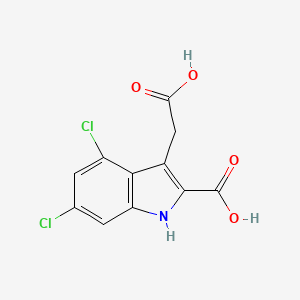
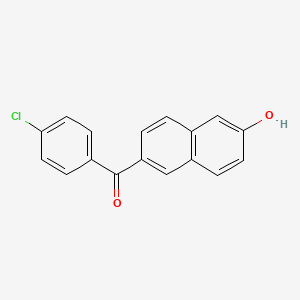
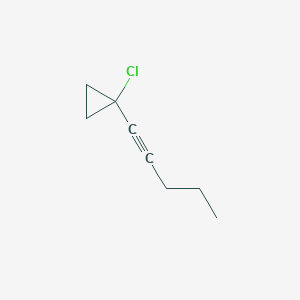

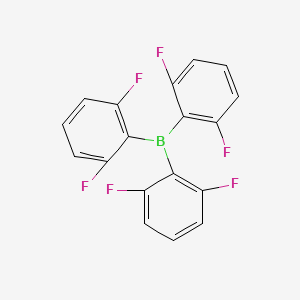
![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
